Temoporfin

Descripción general

Descripción

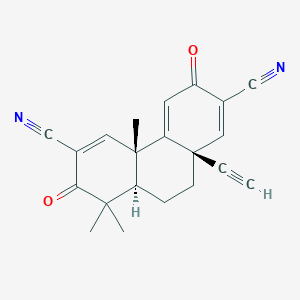

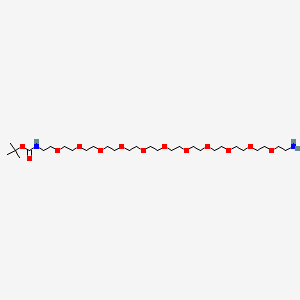

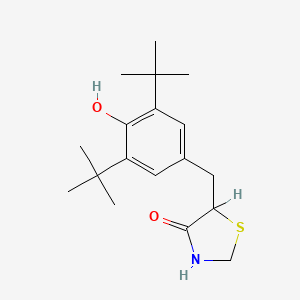

Temoporfin is a member of chlorins. It has a role as a photosensitizing agent.

This compound is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.

This compound is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, this compound distributes throughout the body and is taken up by tumor cells. Upon stimulation of this compound by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.

Aplicaciones Científicas De Investigación

1. Terapia Fotodinámica (PDT) para el Tratamiento del Cáncer Temoporfin, también conocido como mTHPC, es una sustancia activa en el producto medicinal Foscan®, que está aprobado en la Unión Europea para el tratamiento paliativo del cáncer de cabeza y cuello. Es uno de los fotosensibilizadores de segunda generación más efectivos utilizados en la PDT clínica debido a sus buenas propiedades fotofísicas y su alto rendimiento de oxígeno singlete .

Cribaje de Alto Rendimiento para la Administración de Fármacos

Se ha realizado investigación sobre formulaciones liposomales cargadas con this compound preparadas mediante el método de inyección de etanol, lo que indica su potencial en el cribado de alto rendimiento para sistemas de administración de fármacos .

Aplicaciones Antimicrobianas

this compound ha mostrado potencial en aplicaciones antimicrobianas. Un estudio demostró que un material polimérico de injerto óseo que contenía this compound suprimió patógenos orales como Porphyromonas gingivalis y E. faecalis, lo que sugiere su uso en la prevención de enfermedades orales .

Efectos Sinérgicos con Antibióticos

Se ha encontrado que la combinación de this compound con antibióticos como la ampicilina o la clorhexidina aumenta significativamente el efecto bactericida sobre Staphylococcus aureus resistente a la meticilina (MRSA), lo que proporciona una posible aplicación clínica contra bacterias resistentes .

Investigación sobre Proteínas de Transporte Sanguíneo

Los estudios han identificado proteínas de transporte sanguíneo que pueden transportar this compound, lo cual es crucial para mejorar la administración y la eficacia de este fotosensibilizador en la terapia fotodinámica debido a su carácter lipofílico .

Investigación Química y Preclínica

Ha habido una extensa investigación y desarrollo sobre this compound en estudios químicos, aplicaciones preclínicas y usos clínicos más allá de la PDT, rastreando su progreso en la última década .

Mecanismo De Acción

Target of Action

Temoporfin, also known as mTHPC, is a photosensitizing agent primarily used in the treatment of squamous cell carcinomas of the head and neck . The primary target of this compound is molecular oxygen . When this compound is excited from its ground state to the first excited singlet state by the application of 652 nm light, it undergoes intersystem crossing to an excited triplet state . This triplet state is longer-lived and able to interact with surrounding molecules .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the generation of reactive oxygen species (ROS). The ROS generated by the interaction of this compound with oxygen can cause oxidative stress, leading to cell death . This makes this compound an effective agent in photodynamic therapy for the treatment of certain types of cancer.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its lipophilic nature, which can lead to a high tendency of aggregation and a reduced ROS generation, potentially compromising the efficacy of photodynamic therapy .

Result of Action

The result of this compound’s action is the destruction of cancer cells. When this compound is activated via light, it produces reactive species which destroy the cell . In particular, mTHPC@HSA-PDT has been shown to induce cytotoxicity in head and neck squamous cell carcinoma (HNSCC) cell lines, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

Análisis Bioquímico

Biochemical Properties

Temoporfin plays a crucial role in biochemical reactions. It is excited from the ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state, which is longer-lived and able to interact with surrounding molecules . These interactions can involve a variety of biomolecules, including enzymes and proteins, and can result in the production of cytotoxic species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enters cancer cells and is activated via light to produce reactive species which destroy the cell . In the context of head and neck squamous cell carcinoma (HNSCC), this compound has been shown to induce cytotoxicity, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

Molecular Mechanism

The mechanism of action of this compound involves its excitation by light and subsequent interaction with surrounding molecules. It produces cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy . Type I involves either hydrogen abstraction or electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exposure for 15 minutes did not exert cytotoxic effects on L-929 cells . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed and measured in in vitro or in vivo studies.

Metabolic Pathways

It is known to distribute into the tissues and preferentially collects in tumor tissue .

Transport and Distribution

This compound is known to distribute into the tissues and preferentially collects in tumor tissue . It is 85-88% bound to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, and mitochondria is a target organelle . Photo-activation ruptures the mitochondria, with more pronounced mitochondrial damage being observed in the this compound-PDT course .

Propiedades

IUPAC Name |

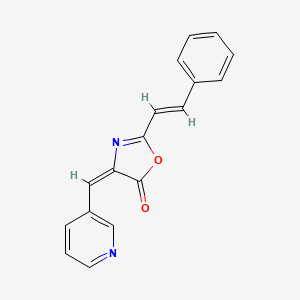

3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPFDBRUNKHDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048619 | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Temoporfin is excited from ground state to the first excited singlet state by the application of 652 nm light. It is then thought to undergo intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules. It is then thought to produce cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy. Type I involves either hydrogen abstraction of electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species. These reactive products cause oxidative damage to the cancer cell resulting in cell death. There is evidence that photodynamic therapy with Temoporfin activates macrophages and increases phagocytosis. These activated macrophages also produce more tumour necrosis factor-α (TNF-α) and nitric oxide (NO). It is thought that this increase in macrophage activity contributes to the efficacy of therapy through phagocytosis of cancer cells and increased cell death signalling though TNF-α. The increase in NO production likely contributes to oxidative damage through reactive nitrogen species. | |

| Record name | Temoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

122341-38-2 | |

| Record name | Temoporfin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122341-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU21S769PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does temoporfin interact with its target and what are the downstream effects?

A1: this compound itself is not inherently toxic. Its potency relies on activation by light of a specific wavelength (typically red light around 650 nm). Upon light activation, this compound transitions to an excited state. This excited this compound then interacts with molecular oxygen present in the cellular environment, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C44H32N4O4 and a molecular weight of 684.74 g/mol. [, ]

Q3: What spectroscopic data are available for this compound?

A3: this compound exhibits characteristic absorption and fluorescence spectra. Its absorption spectrum shows a strong Soret band around 415 nm and weaker Q bands in the red region of the spectrum (around 650 nm). This red region absorption is particularly important for PDT applications as it enables deeper tissue penetration of light. Upon excitation, this compound emits fluorescence with a peak around 650 nm. [, , , ]

Q4: Does this compound exhibit any catalytic properties relevant to its applications?

A4: While this compound is primarily known for its role as a photosensitizer, its ability to generate singlet oxygen upon light activation can be considered a photocatalytic process. This property is what underpins its use in PDT, where it catalyzes the formation of cytotoxic ROS, ultimately leading to the destruction of targeted cells.

Q5: How is computational chemistry used in this compound research?

A6: Computational methods, such as molecular docking and simulations, play a crucial role in understanding this compound's interactions with biological systems. These tools help predict its binding affinity to target molecules like proteins and lipids, providing insights into its uptake, distribution, and mechanism of action at the molecular level. [, , ]

Q6: What are the main challenges in formulating stable and effective this compound formulations?

A8: The main challenge lies in maintaining its stability and preventing aggregation in aqueous solutions due to its hydrophobic nature. Various strategies like liposomal encapsulation, nanoparticle conjugation, and cyclodextrin complexation are employed to overcome this challenge and improve its solubility and bioavailability. [, , , , , , , ]

Q7: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A9: Following intravenous administration, this compound is primarily transported in the bloodstream bound to lipoproteins. [] It exhibits a long elimination half-life, accumulating in various tissues, particularly in tumor cells, over several days. [] This preferential tumor accumulation is key to its efficacy in PDT. This compound is primarily excreted unchanged via the biliary system into the feces, with minimal renal excretion. []

Q8: What factors influence the pharmacokinetics of this compound?

A10: Factors like formulation type (e.g., free drug versus liposomal), route of administration, and physiological parameters like liver and kidney function can impact the absorption, distribution, metabolism, and excretion of this compound, ultimately influencing its overall pharmacokinetic profile. [, , , ]

Q9: How does the pharmacokinetic profile of this compound contribute to its use in PDT?

A11: this compound's long elimination half-life and selective accumulation in tumor tissues, compared to normal tissues, allow for a prolonged therapeutic window, enhancing its efficacy in PDT while minimizing potential damage to healthy surrounding tissue. [, ]

Q10: What cell-based assays are used to evaluate this compound's efficacy?

A12: Common in vitro assays include cell viability assays (e.g., MTT assay) to assess the cytotoxic effects of this compound-mediated PDT on various cancer cell lines. These assays help determine the effective concentration ranges and light doses required for cell death. [, , , ]

Q11: Which animal models are used to study this compound-mediated PDT?

A13: Mouse models implanted with various tumor types, such as colon adenocarcinoma [] and glioma, [] are frequently employed to evaluate the in vivo efficacy and biodistribution of this compound. These models provide valuable insights into tumor response, treatment optimization, and potential side effects.

Q12: What are the key findings from clinical trials of this compound-mediated PDT?

A14: Clinical trials have demonstrated the efficacy of this compound-mediated PDT in treating various cancers, including head and neck cancer and bile duct cancer. These trials have shown promising results in terms of tumor regression, improved quality of life, and prolonged survival. [, , , ]

Q13: Are there known resistance mechanisms to this compound-mediated PDT?

A15: While resistance mechanisms to this compound-mediated PDT are not extensively studied, some studies suggest that factors like tumor hypoxia and increased expression of antioxidant enzymes may contribute to reduced treatment efficacy. [, , ]

Q14: What are the known toxicities and safety concerns associated with this compound?

A16: The primary side effect associated with this compound is prolonged skin photosensitivity, which can persist for several weeks after administration. Patients undergoing this compound-mediated PDT need to take strict precautions to avoid sun exposure. [, , ] Other potential side effects, though generally mild and transient, can include pain at the injection site, nausea, and edema. []

Q15: What strategies are being explored to improve the delivery and targeting of this compound?

A17: Researchers are actively investigating various drug delivery systems, such as liposomes [, , , , , ], nanoparticles [], and antibody-drug conjugates, to enhance the selective delivery of this compound to tumor cells, improve its therapeutic index, and potentially reduce side effects.

Q16: What analytical techniques are used to characterize and quantify this compound?

A19: Common methods include high-performance liquid chromatography (HPLC) [, , , ], often coupled with fluorescence detection or mass spectrometry, for sensitive and specific quantification of this compound in various matrices.

Q17: How do different formulations affect the dissolution and solubility of this compound?

A20: The formulation significantly impacts this compound's dissolution and solubility. Liposomal formulations [, , , , , ], cyclodextrin complexes [, ], and nanoparticle conjugates [] improve its solubility in aqueous media, enhancing its bioavailability for PDT applications.

Q18: Are there any known interactions of this compound with drug-metabolizing enzymes?

A22: Research suggests that this compound is not extensively metabolized in the body and is primarily excreted unchanged. [] Limited data are available on its potential to induce or inhibit drug-metabolizing enzymes.

Q19: What are some alternatives to this compound in PDT?

A24: Other photosensitizers used in PDT include Photofrin, Verteporfin, and 5-aminolevulinic acid (5-ALA). The choice of photosensitizer depends on factors like the target tissue, treatment site accessibility, and desired treatment depth. [, ]

Q20: What are some key milestones in the development and clinical use of this compound?

A25: this compound emerged as a promising second-generation photosensitizer in the late 20th century, exhibiting superior properties compared to first-generation photosensitizers. Its approval in Europe for the treatment of head and neck cancer marked a significant milestone in its clinical application. [, ] Ongoing research continues to explore its use in various other cancers and medical applications.

Q21: What are some examples of cross-disciplinary research involving this compound?

A26: this compound research spans multiple disciplines, including chemistry, biology, medicine, and materials science. This interdisciplinary approach is evident in the development of novel formulations [, , , , , , , , ], the exploration of its use in combination therapies, [, ] and the application of advanced imaging techniques to monitor treatment efficacy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

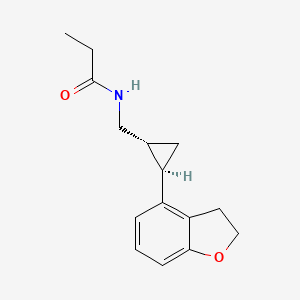

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)